

# Application Notes and Protocols for Srpin803 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Srpin803**, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), for use in in vivo research. The protocols detailed below are intended to guide researchers in the effective administration of **Srpin803** for studies investigating its anti-angiogenic properties.

### Introduction

**Srpin803** is a potent small molecule inhibitor with demonstrated anti-angiogenic activity.[1][2] Its mechanism of action involves the dual inhibition of SRPK1 and CK2, two kinases implicated in the regulation of vascular endothelial growth factor (VEGF) production and subsequent angiogenesis.[1][2][3] This inhibitory action makes **Srpin803** a valuable tool for investigating pathological angiogenesis in various disease models, including age-related macular degeneration and cancer.[1][4][5]

## **Mechanism of Action**

**Srpin803** exerts its anti-angiogenic effects by targeting two key kinases:

SRPK1: This kinase is crucial for the phosphorylation of splicing factors, notably SRSF1.
 Phosphorylation of SRSF1 by SRPK1 promotes the splicing of VEGF pre-mRNA into pro-



angiogenic isoforms. By inhibiting SRPK1, **Srpin803** shifts the splicing balance towards anti-angiogenic VEGF isoforms.[6][7]

 CK2: This pleiotropic kinase is involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis.[2][4] Inhibition of CK2 by Srpin803 further contributes to the reduction of VEGF production.[1][3]

The dual inhibition of SRPK1 and CK2 by **Srpin803** leads to a significant reduction in VEGF levels, thereby suppressing the formation of new blood vessels.[1][3]

## **Signaling Pathway**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. portlandpress.com [portlandpress.com]
- 7. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Srpin803
   Administration in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141440#srpin803-administration-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com